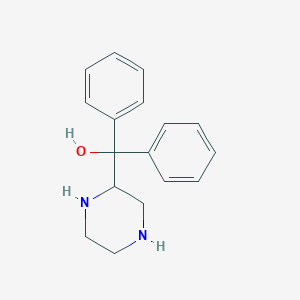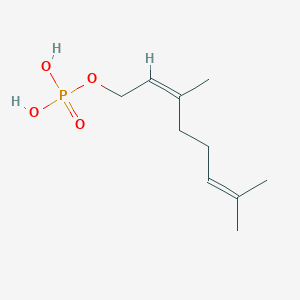
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is an organophosphate compound that features a phosphate group attached to a terpenoid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate typically involves the phosphorylation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Hydrolysis: In the presence of water, the phosphate group can be hydrolyzed, leading to the formation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state phosphates.
Hydrolysis: (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the terpenoid backbone may interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl phosphate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl hydrogen phosphate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl diphosphate
Uniqueness
(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is unique due to its specific structural configuration and the presence of a dihydrogen phosphate group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H19O4P |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
[(2Z)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7- |
Clave InChI |
FFOWJDCTFSWUMJ-YFHOEESVSA-N |
SMILES isomérico |
CC(=CCC/C(=C\COP(=O)(O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCOP(=O)(O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


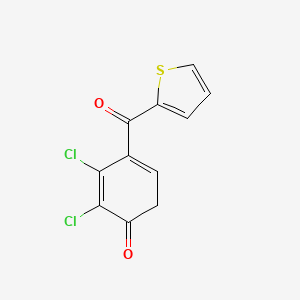


![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)


![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)

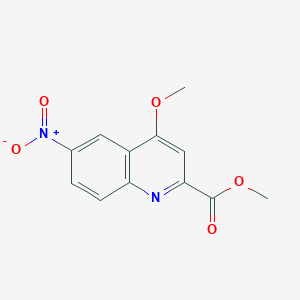
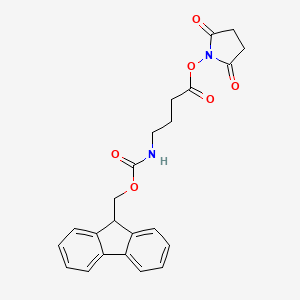
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
